Regioselective Synthesis via NH4OH Displacement
The synthesis of methyl 4-amino-2,3-difluoro-5-nitrobenzoate proceeds via a regioselective two-step sequence from 2,3,4-trifluorobenzoic acid [1]. Nitration with HNO3/H2SO4 yields 2,3,4-trifluoro-5-nitrobenzoic acid (CAS 197520-71-1), which undergoes selective SNAr displacement of the fluorine at C4 by NH4OH in H2O at 0°C to yield 4-amino-2,3-difluoro-5-nitrobenzoic acid (CAS 284030-57-5). This regioselectivity is dictated by the para-relationship of C4 to the carboxyl group and the activating ortho-nitro group. In contrast, the regioisomer methyl 2,3-difluoro-4-nitrobenzoate (CAS 1803786-91-5) cannot access this same substitution pattern and lacks the 4-amino group required for downstream benzimidazole formation.
| Evidence Dimension | Regioselectivity of NH4OH displacement (position of fluorine substitution) |
|---|---|
| Target Compound Data | Fluorine at C4 selectively displaced by NH4OH in H2O at 0°C; fluorine at C2 and C3 retained |
| Comparator Or Baseline | Regioisomer methyl 2,3-difluoro-4-nitrobenzoate: lacks 4-amino group; alternative substitution pattern alters SNAr outcomes |
| Quantified Difference | Not applicable (binary structural differentiation: presence vs. absence of 4-amino-5-nitro-2,3-difluoro motif) |
| Conditions | 2,3,4-trifluoro-5-nitrobenzoic acid treated with concentrated NH4OH in H2O at 0°C |
Why This Matters
This synthetic pathway is the validated commercial route to the Binimetinib benzimidazole core; procurement of this specific intermediate ensures compatibility with established downstream processes.
- [1] Drug Synthesis Database (Yaozh). Binimetinib synthesis: Step 1 nitration of 2,3,4-trifluorobenzoic acid → 2,3,4-trifluoro-5-nitrobenzoic acid (CAS 197520-71-1); Step 2 NH4OH displacement at 0°C → 4-amino-2,3-difluoro-5-nitrobenzoic acid (CAS 284030-57-5). View Source
